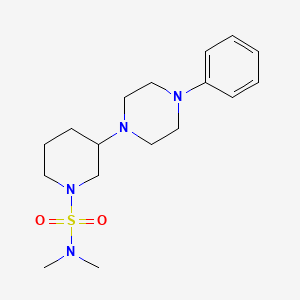
N,N-dimethyl-3-(4-phenyl-1-piperazinyl)-1-piperidinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(4-phenyl-1-piperazinyl)-1-piperidinesulfonamide, commonly known as compound X, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine sulfonamides and has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
The exact mechanism of action of compound X is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. The compound has been found to inhibit the activity of phosphodiesterases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. Additionally, compound X has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a critical role in the regulation of inflammation.
Biochemical and Physiological Effects
Compound X has been found to exhibit various biochemical and physiological effects. The compound has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, compound X has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to possess antioxidant activity, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the major advantages of using compound X in lab experiments is its potent therapeutic effects. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, compound X has been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
However, one of the limitations of using compound X in lab experiments is its relatively low solubility in water. This may limit its bioavailability and efficacy in vivo. Additionally, the exact mechanism of action of compound X is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research and development of compound X. One of the potential areas of research is the optimization of the synthesis method to obtain higher yields and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of compound X and its potential therapeutic applications. The development of novel formulations and delivery systems may also improve the bioavailability and efficacy of compound X in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of compound X in humans.
合成法
The synthesis of compound X is a multistep process that involves the reaction of piperidine with piperazine, followed by the addition of phenylsulfonyl chloride and dimethylamine. The final product is obtained after purification and crystallization steps. The synthesis of compound X has been optimized to obtain high yields and purity.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, compound X has been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-18(2)24(22,23)21-10-6-9-17(15-21)20-13-11-19(12-14-20)16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOQQOQKVKPDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6099869.png)

![2-[(2-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6099886.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B6099888.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B6099920.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B6099925.png)
![N-(2,5-dimethylphenyl)-1-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6099934.png)


![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)